3-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione
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Overview
Description
3-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic compound with significant potential in various fields of scientific research. This compound features a trifluoromethyl group, which is known for its importance in pharmaceuticals, agrochemicals, and materials . The presence of the piperazine ring and the quinazoline-2,4-dione core further enhances its biological and chemical properties.
Mechanism of Action
Target of Action
The compound, also known as “VU0218458-4” or “HMS2371P14” or “SMR000030195”, has been found to have affinity to dopamine D2 receptor . It also possesses additional nanomolar or low micromolar affinity to D1, D3, 5-HT1A, 5-HT2A and 5-HT7 receptors . These receptors are primarily involved in the regulation of neurotransmission in the central nervous system.
Mode of Action
The compound interacts with its targets, primarily the dopamine D2 receptor, and induces changes in neurotransmission. It functions as a full agonist at all sites except the 5-HT2A receptor, where it acts as a weak partial agonist or antagonist . This means that it can bind to these receptors and activate them, leading to a response.
Biochemical Pathways
The compound’s interaction with its targets affects various biochemical pathways. For instance, the activation of dopamine D2 receptors can inhibit adenylate cyclase, decrease the formation of cAMP, and subsequently affect protein kinase A activity. This can lead to changes in the phosphorylation state of various proteins and alter cellular function. The compound’s interaction with serotonin receptors can also influence various intracellular signaling pathways, such as the phosphoinositide pathway and the MAPK pathway .
Pharmacokinetics
It is known that similar compounds are metabolized in the liver by enzymes such asCYP2D6, CYP1A2, and CYP3A4 . These enzymes are involved in the oxidation of the compound, which can affect its bioavailability. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would also impact its bioavailability, but further studies are needed to fully understand these aspects.
Result of Action
The compound’s action on its targets leads to various molecular and cellular effects. For instance, in behavioral studies, it has been found to decrease amphetamine-induced hyperactivity when measured as spontaneous locomotor activity in mice . Additionally, it has been shown to improve memory consolidation after acute treatment in mice .
Preparation Methods
The synthesis of 3-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione involves multiple steps. One common method includes the reaction of 3-(trifluoromethyl)phenylpiperazine with a suitable quinazoline derivative under controlled conditions. The reaction typically requires a catalyst and an appropriate solvent to facilitate the formation of the desired product . Industrial production methods may involve optimizing these reaction conditions to increase yield and purity while minimizing by-products.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The presence of the quinazoline-2,4-dione core allows for oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used but often include modified quinazoline derivatives with altered functional groups.
Scientific Research Applications
3-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in drug discovery and development.
Comparison with Similar Compounds
Similar compounds include:
3-[4-(3-trifluoromethyl-phenyl)-piperazin-1-yl]-dihydrofuran-2-one: Known for its antinociceptive and antioxidant properties.
N-(3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-1H-indazole-3-carboxamide: Evaluated as a potential antipsychotic with multi-target ligand properties.
8-fluoro-3-[3-oxo-3-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]propyl]-5H-pyrimido[5,4-b]indol-4-one: Another compound with a similar trifluoromethyl group and piperazine ring, used in various pharmacological studies.
The uniqueness of 3-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-[3-oxo-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propyl]-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N4O3/c23-22(24,25)15-4-3-5-16(14-15)27-10-12-28(13-11-27)19(30)8-9-29-20(31)17-6-1-2-7-18(17)26-21(29)32/h1-7,14H,8-13H2,(H,26,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWAZLLQZWWMZFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)CCN3C(=O)C4=CC=CC=C4NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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